
N-(4-isopropylbenzyl)-6-(3-methyl-1H-pyrazol-1-yl)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-isopropylbenzyl)-6-(3-methyl-1H-pyrazol-1-yl)nicotinamide is a compound that can be categorized within the broader class of nicotinamide derivatives. These derivatives are known for their biological activity and potential therapeutic applications. The compound is not directly mentioned in the provided papers, but its structure suggests it is a hybrid molecule incorporating elements of nicotinamide and pyrazole moieties.
Synthesis Analysis
The synthesis of nicotinamide derivatives often involves the formation of amide bonds and the introduction of various functional groups to the nicotinamide core. While the specific synthesis of N-(4-isopropylbenzyl)-6-(3-methyl-1H-pyrazol-1-yl)nicotinamide is not detailed in the provided papers, similar synthetic approaches are discussed. For instance, the synthesis of multicomponent crystals involving nicotinamide and isonicotinamide with nitrogen-containing aromatic dicarboxylic acids is described . Additionally, the synthesis of various nicotinamide derivatives through reactions involving N-1-naphthyl-3-oxobutanamide with different reagents is outlined . These methods could potentially be adapted to synthesize the compound by selecting appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of nicotinamide derivatives is characterized by the presence of the pyridine ring and the amide functional group. The compound of interest would likely exhibit a similar structure, with additional substituents attached to the pyridine ring, such as the isopropylbenzyl group and the pyrazolyl moiety. The presence of these groups can influence the molecular conformation and intermolecular interactions, which are crucial for the compound's biological activity and crystalline properties .
Chemical Reactions Analysis
Nicotinamide derivatives can participate in various chemical reactions, depending on their functional groups. The papers provided discuss the reactivity of related compounds, such as the formation of cocrystals and salts with aromatic dicarboxylic acids , and the synthesis of thieno[2,3-b]pyridine derivatives . These reactions typically involve the formation of hydrogen bonds and other non-covalent interactions, which are essential for stabilizing the molecular structure and influencing the compound's properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of nicotinamide derivatives are influenced by their molecular structure. For example, the presence of different functional groups can affect the compound's solubility, melting point, and stability. The papers mention the characterization of nicotinamide derivatives by single-crystal diffraction and thermal studies, which provide insights into their stability and crystalline properties . Although the specific properties of N-(4-isopropylbenzyl)-6-(3-methyl-1H-pyrazol-1-yl)nicotinamide are not provided, similar analytical techniques could be used to determine its properties.
properties
IUPAC Name |
6-(3-methylpyrazol-1-yl)-N-[(4-propan-2-ylphenyl)methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O/c1-14(2)17-6-4-16(5-7-17)12-22-20(25)18-8-9-19(21-13-18)24-11-10-15(3)23-24/h4-11,13-14H,12H2,1-3H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTBYUJIBFYGMPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=NC=C(C=C2)C(=O)NCC3=CC=C(C=C3)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-isopropylbenzyl)-6-(3-methyl-1H-pyrazol-1-yl)nicotinamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-fluorobenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B3017768.png)
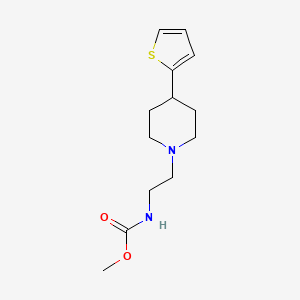
![N-[2-[[2-(4-methylphenyl)-1H-indol-3-yl]sulfanyl]ethyl]adamantane-1-carboxamide](/img/structure/B3017772.png)
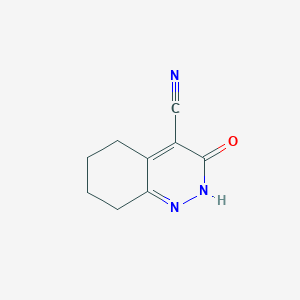
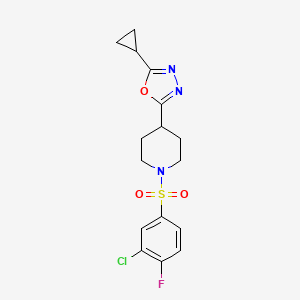
![3-(pyrimidin-2-yl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B3017777.png)
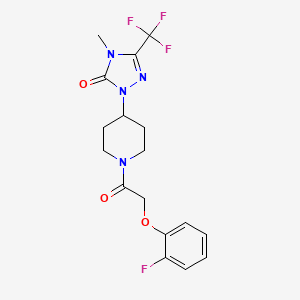
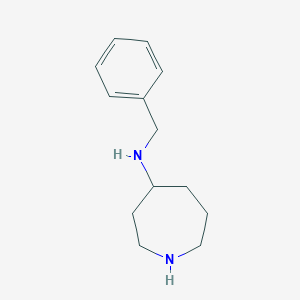
![8,9-Dimethoxy-5-[(4-methylbenzyl)thio]-2-(4-nitrophenyl)[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B3017783.png)

![N-{4-[(E)-2-(1,3-benzoxazol-2-yl)ethenyl]phenyl}-3-(trifluoromethyl)benzamide](/img/structure/B3017786.png)
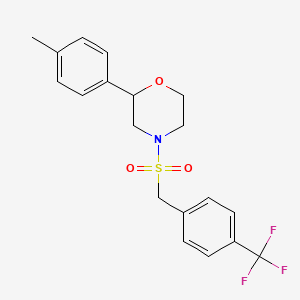
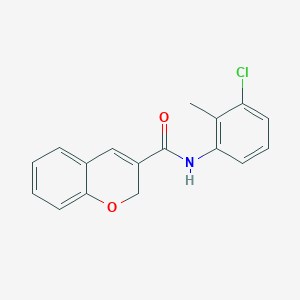
![N-[3-(3-methoxyphenyl)-4-oxochromen-2-yl]furan-2-carboxamide](/img/structure/B3017791.png)